molecular formula C15H15NO2 B1392190 2-(3,4-Dimethylbenzoyl)-6-methoxypyridine CAS No. 1187164-51-7

2-(3,4-Dimethylbenzoyl)-6-methoxypyridine

Cat. No. B1392190
M. Wt: 241.28 g/mol
InChI Key: FZVXPPSHCNVIBY-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylbenzoyl)-6-methoxypyridine, commonly known as DMMP, is a chemical compound that belongs to the family of pyridine derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

  • Bone Turnover and Osteoporosis Treatment : A study by Hutchinson et al. (2003) found that a compound including 6-methoxypyridin-3-yl showed potential as an alpha(v)beta(3) receptor antagonist, which could be significant in the prevention and treatment of osteoporosis. This compound demonstrated efficacy in in vivo models of bone turnover.

  • Chemical Synthesis and Reactivity : Elisabeth Nagaradja and colleagues (2012) explored the deprotonation of 2-methoxypyridine using mixed lithium–iron combinations, highlighting its significance in organic synthesis processes. They noted the impact of different electrophiles on the reaction's outcome (Nagaradja et al., 2012).

  • Molecular Structure and Hydrogen Bonding : Research on the structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine and its salts revealed insights into protonation sites and hydrogen bonding patterns. This work by Böck et al. (2021) contributes to the understanding of molecular interactions and crystal structures.

  • Polymer Chemistry : Ryan J. Pounder and colleagues (2011) investigated the ring-opening polymerization (ROP) of an O-carboxyanhydride (OCA) monomer derived from L-malic acid, employing 4-methoxypyridine as a catalyst. This study has implications for the development of biodegradable polymers (Pounder et al., 2011).

  • Antitumor Activity : The synthesis and evaluation of various 9-hydroxy-5-methyl-(and 5,6-dimethyl)-6H-pyrido[4,3-b]carbazole-1-N-[(dialkylamino)alkyl]carboxamides, which originated from 2-(2-aminoethyl)-6-methoxypyridine, showed promising antitumor activity. This research by Jasztold-Howorko et al. (1994) contributes to the field of cancer therapy.

properties

IUPAC Name

(3,4-dimethylphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-7-8-12(9-11(10)2)15(17)13-5-4-6-14(16-13)18-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVXPPSHCNVIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=NC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylbenzoyl)-6-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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